1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Overview
Description
1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C14H9BrClF3N2O and its molecular weight is 393.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea has been a key focus in chemical synthesis. It is a crucial intermediate in the synthesis of sorafenib, an antitumor agent. The compound is derived from 4-chloro-3-trifluoromethylaniline and triphosgene, yielding a product of high purity and significant overall yield (Yan Feng-mei & Liu He-qin, 2009). Further developments in synthesis have expanded the variety of substituted phenyl ureas, characterized by techniques like NMR and IR analysis (Liu He-qin, 2010).
Applications in Oncology
This compound has demonstrated significant applications in cancer research. Symmetrical N,N'-diarylureas, including variations of this compound, have been identified as activators of the eIF2α kinase heme regulated inhibitor. These compounds have shown potential in reducing cancer cell proliferation, indicating their potential as leads for anti-cancer agents (S. Denoyelle et al., 2012).
CNS Activity
The compound's analogs have been explored for their potential in central nervous system (CNS) applications. Certain derivatives have shown anxiolytic activity and muscle-relaxant properties, indicating a possible central mediation. This highlights the compound's potential in CNS-related therapeutic applications (C. Rasmussen et al., 1978).
Crystallographic Studies
Crystallographic studies have been conducted on related compounds to understand their structural properties. Such studies reveal insights into intermolecular interactions and structural stability, which are crucial for applications in various fields, including material science and drug design (Gihaeng Kang et al., 2015).
Environmental and Biological Interactions
The degradation pathways and environmental interactions of related phenylurea compounds have been studied. For instance, the fungus Rhizoctonia solani can transform and metabolize these compounds, suggesting a role in environmental detoxification and potential agricultural applications (M. Weinberger & J. Bollag, 1972).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKRQZIQTIMSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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